molecular formula C6HF4N3 B1588148 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole CAS No. 26888-72-2

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole

Cat. No. B1588148
CAS RN: 26888-72-2
M. Wt: 191.09 g/mol
InChI Key: DQGMLVOXCVGHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6HF4N3 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole consists of a benzene ring fused with a triazole ring, with four fluorine atoms attached to the benzene ring . The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole is part of the broader class of triazole compounds known for their versatile chemical properties and wide range of applications in scientific research. The unique structure of triazoles, including 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole, allows for the synthesis of complex molecules with potential for various applications, from materials science to medicinal chemistry. For example, triazoles are crucial in designing receptor ligands to enhance pharmacokinetic properties through pseudopeptide modifications, indicating the importance of triazole scaffolds in drug development and other chemical syntheses (Moulin et al., 2010).

Coordination Chemistry and Metal-Organic Frameworks

Fluorinated triazoles, such as 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole, play a significant role in the development of metal-organic frameworks (MOFs) due to their ability to act as bridging ligands. These compounds facilitate the construction of novel coordination frameworks with unique supramolecular architectures, which are highly beneficial in areas like gas storage, separation technologies, and catalysis. The presence of fluorine atoms in the triazole ring enhances these materials' properties by influencing their interaction with metals and other molecules (Zhang et al., 2014).

Anion Binding and Supramolecular Chemistry

The tetrafluorination of benzotriazole derivatives, including 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole, significantly impacts their acid-base properties, enhancing their ability to bind anions. This property is crucial for designing new anion receptors with potential applications in sensing technologies, environmental monitoring, and the development of novel pharmaceuticals. The modification of electronic properties through fluorination is a key factor in improving these compounds' ability to interact with various ions and molecules (Parman et al., 2021).

properties

IUPAC Name

4,5,6,7-tetrafluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMLVOXCVGHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NNN=C2C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423370
Record name 4,5,6,7-tetrafluoro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole

CAS RN

26888-72-2
Record name 4,5,6,7-tetrafluoro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole
Reactant of Route 3
Reactant of Route 3
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole
Reactant of Route 5
Reactant of Route 5
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole
Reactant of Route 6
Reactant of Route 6
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.